molecular formula C6H2BrClF3NO2S B14846700 4-Bromo-6-(trifluoromethyl)pyridine-2-sulfonyl chloride

4-Bromo-6-(trifluoromethyl)pyridine-2-sulfonyl chloride

Cat. No.: B14846700
M. Wt: 324.50 g/mol
InChI Key: ZJWIFSWECDZVEQ-UHFFFAOYSA-N
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Description

4-Bromo-6-(trifluoromethyl)pyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C6H2BrClF3NO2S. This compound is notable for its incorporation of both bromine and trifluoromethyl groups, which impart unique chemical properties. It is used in various chemical reactions and has applications in multiple fields, including pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-bromo-6-(trifluoromethyl)pyridine with chlorosulfonic acid under controlled conditions to yield the desired sulfonyl chloride derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving the use of specialized equipment to handle the corrosive nature of chlorosulfonic acid and to ensure the safety of the process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-(trifluoromethyl)pyridine-2-sulfonyl chloride undergoes several types of chemical reactions, including:

    Electrophilic Aromatic Substitution: The presence of electron-withdrawing groups like bromine and trifluoromethyl makes the pyridine ring less reactive towards electrophilic aromatic substitution.

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines and alcohols, which react with the sulfonyl chloride group under mild to moderate conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used, although care must be taken due to the potential for over-oxidation.

    Reduction: Reducing agents such as lithium aluminum hydride can be employed, but these reactions are less frequently performed.

Major Products

    Sulfonamides: Formed from the reaction with amines.

    Sulfonate Esters: Formed from the reaction with alcohols.

Scientific Research Applications

4-Bromo-6-(trifluoromethyl)pyridine-2-sulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-6-(trifluoromethyl)pyridine-2-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles to form sulfonamide or sulfonate ester derivatives. These reactions often proceed through the formation of a tetrahedral intermediate, followed by the elimination of hydrogen chloride .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-(trifluoromethyl)pyridine: Lacks the sulfonyl chloride group but shares the bromine and trifluoromethyl substituents.

    2-Bromo-4-(trifluoromethyl)pyridine: Similar structure but with different positioning of the bromine and trifluoromethyl groups.

    4-(Trifluoromethyl)pyridine-2-sulfonyl chloride: Similar but without the bromine substituent.

Uniqueness

4-Bromo-6-(trifluoromethyl)pyridine-2-sulfonyl chloride is unique due to the combination of bromine, trifluoromethyl, and sulfonyl chloride groups. This combination imparts distinct reactivity and properties, making it valuable in various chemical syntheses and applications.

Properties

Molecular Formula

C6H2BrClF3NO2S

Molecular Weight

324.50 g/mol

IUPAC Name

4-bromo-6-(trifluoromethyl)pyridine-2-sulfonyl chloride

InChI

InChI=1S/C6H2BrClF3NO2S/c7-3-1-4(6(9,10)11)12-5(2-3)15(8,13)14/h1-2H

InChI Key

ZJWIFSWECDZVEQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1C(F)(F)F)S(=O)(=O)Cl)Br

Origin of Product

United States

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